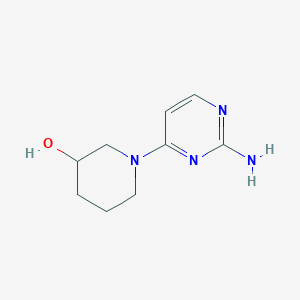

1-(2-Aminopyrimidin-4-yl)piperidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

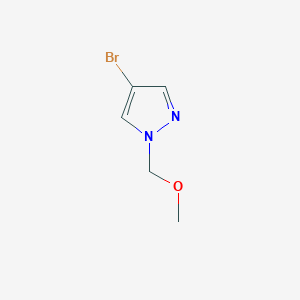

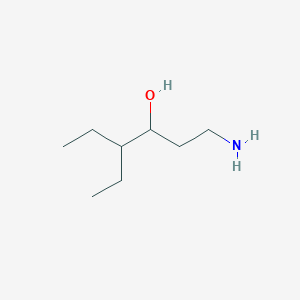

“1-(2-Aminopyrimidin-4-yl)piperidin-3-ol” is a compound with the CAS Number: 1314355-94-6 . It has a molecular weight of 194.23 and a molecular formula of C9H14N4O .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of “1-(2-Aminopyrimidin-4-yl)piperidin-3-ol” consists of a six-membered piperidine ring attached to a pyrimidine ring via a single bond . The pyrimidine ring contains an amino group at the 2-position .

Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Aminopyrimidin-4-yl)piperidin-3-ol” include a molecular weight of 194.23 and a molecular formula of C9H14N4O . The boiling point and storage conditions are not specified .

Wissenschaftliche Forschungsanwendungen

Protein Kinase Inhibition

1-(2-Aminopyrimidin-4-yl)piperidin-3-ol: has been studied for its potential as a protein kinase inhibitor. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their inhibition can be crucial in treating diseases like cancer . The compound’s structure allows it to interact with various kinase enzymes, potentially inhibiting their activity and affecting signal transduction pathways within cells.

Drug Design and Development

In the field of drug design, 1-(2-Aminopyrimidin-4-yl)piperidin-3-ol serves as a valuable scaffold. Its molecular framework is useful for creating new molecules with potential therapeutic effects. For instance, derivatives of this compound have been designed to target resistant strains of cancer by inhibiting specific kinases .

Organic Synthesis

This compound is also significant in organic synthesis. It can act as a building block for more complex molecules. Its reactive sites make it a versatile intermediate for constructing a variety of chemical structures, which can be further used in medicinal chemistry and other areas of research .

Analytical Chemistry

In analytical chemistry, 1-(2-Aminopyrimidin-4-yl)piperidin-3-ol can be used as a standard or reference compound. Its well-defined structure and properties allow it to be used in methods like NMR, HPLC, and LC-MS to calibrate instruments or compare with unknown compounds during analysis .

Chemical Biology

The compound’s role in chemical biology is linked to its ability to modulate biological systems. It can be used to study the interaction between small molecules and biological macromolecules, providing insights into the fundamental processes of life and disease .

Environmental Science

Lastly, 1-(2-Aminopyrimidin-4-yl)piperidin-3-ol may find applications in environmental science. Its derivatives could be used to develop sensors or assays for detecting environmental pollutants or studying the impact of various substances on biological systems .

Safety and Hazards

Zukünftige Richtungen

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future directions of “1-(2-Aminopyrimidin-4-yl)piperidin-3-ol” could be in these areas.

Eigenschaften

IUPAC Name |

1-(2-aminopyrimidin-4-yl)piperidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-9-11-4-3-8(12-9)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMDSLSEDRYTOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC(=NC=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminopyrimidin-4-yl)piperidin-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)

![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)

![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)

![[1-(Methylsulfanyl)cyclopropyl]methanamine](/img/structure/B1376764.png)

![1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1376772.png)